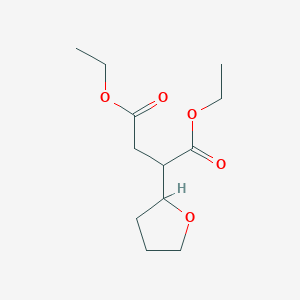
Butanedioic acid, (tetrahydro-2-furanyl)-, diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanedioic acid, (tetrahydro-2-furanyl)-, diethyl ester, also known as tetrahydrofurfuryl butyrate, is an organic compound with the molecular formula C9H16O3. It is a colorless to light yellow liquid with a fruity, sweet odor. This compound is used in various applications, including as a flavoring agent and in the synthesis of other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanedioic acid, (tetrahydro-2-furanyl)-, diethyl ester typically involves the esterification of butanedioic acid with tetrahydro-2-furanyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to drive the reaction to completion. The product is then purified by distillation .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, followed by separation and purification steps to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Butanedioic acid, (tetrahydro-2-furanyl)-, diethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to butanedioic acid and tetrahydro-2-furanyl alcohol in the presence of a strong acid or base.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Hydrolysis: Butanedioic acid and tetrahydro-2-furanyl alcohol.
Reduction: Tetrahydro-2-furanyl butanol.
Oxidation: Various oxidized derivatives of the tetrahydro-2-furanyl group.
Scientific Research Applications
Butanedioic acid, (tetrahydro-2-furanyl)-, diethyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.
Industry: Used as a flavoring agent in food products and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of butanedioic acid, (tetrahydro-2-furanyl)-, diethyl ester involves its hydrolysis to butanedioic acid and tetrahydro-2-furanyl alcohol. These products can then participate in various biochemical pathways. The ester linkage is hydrolyzed by esterases, enzymes that catalyze the cleavage of ester bonds .
Comparison with Similar Compounds
Similar Compounds
Butanedioic acid, diethyl ester: Similar ester but without the tetrahydro-2-furanyl group.
Tetrahydrofurfuryl acetate: Similar structure but with an acetate group instead of butanedioic acid.
Tetrahydrofurfuryl butyrate: Another ester with a similar structure but different acid component.
Uniqueness
Butanedioic acid, (tetrahydro-2-furanyl)-, diethyl ester is unique due to the presence of both the butanedioic acid and tetrahydro-2-furanyl groups, which confer specific chemical and physical properties. Its fruity odor and potential biological activity make it distinct from other similar compounds .
Properties
CAS No. |
58979-68-3 |
|---|---|
Molecular Formula |
C12H20O5 |
Molecular Weight |
244.28 g/mol |
IUPAC Name |
diethyl 2-(oxolan-2-yl)butanedioate |
InChI |
InChI=1S/C12H20O5/c1-3-15-11(13)8-9(12(14)16-4-2)10-6-5-7-17-10/h9-10H,3-8H2,1-2H3 |
InChI Key |
SELKACAXNOQXMU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1CCCO1)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(5S,5aS,8aR,9R)-8-oxo-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl] acetate](/img/structure/B14611456.png)
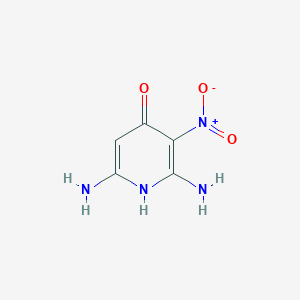
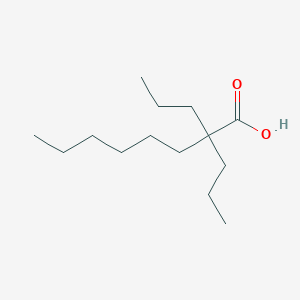
![2-[Ethyl(phenyl)amino]ethyl butylcarbamate](/img/structure/B14611474.png)
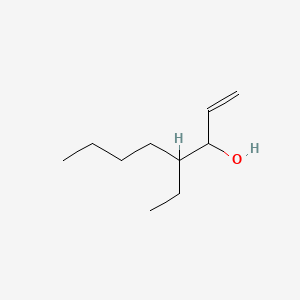
![Acetamide, N,N'-[(3-methoxyphenyl)methylene]bis[2,2-dichloro-](/img/structure/B14611482.png)
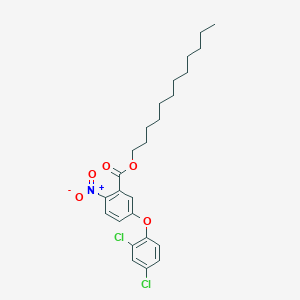
![[(3-Methylbut-3-en-2-yl)sulfanyl]benzene](/img/structure/B14611490.png)
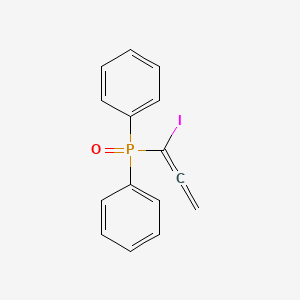

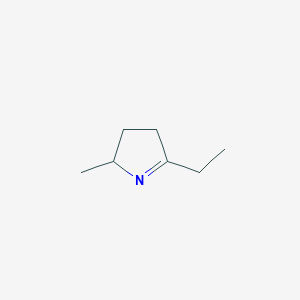
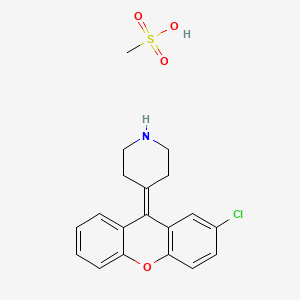
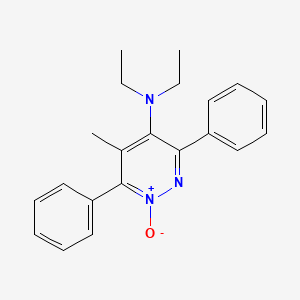
![Silane, [1,4-cyclohexadiene-1,4-diylbis(oxy)]bis[trimethyl-](/img/structure/B14611525.png)
